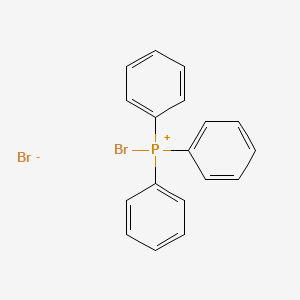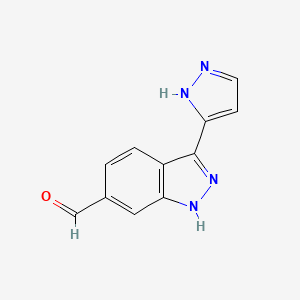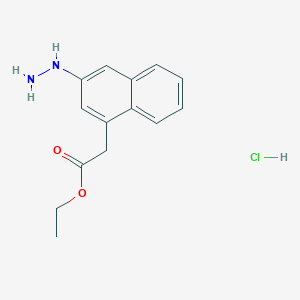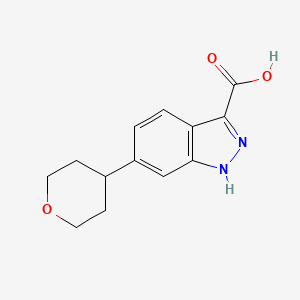
3-(Furan-2-yl)but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-yl)but-2-enoic acid, also known as 3-(2-furanyl)-2-propenoic acid, is an organic compound with the molecular formula C7H6O3. It is characterized by the presence of a furan ring attached to an acrylic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)but-2-enoic acid typically involves the condensation of furfural with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of furfural. This method is advantageous due to the availability of furfural as a biomass-derived platform chemical .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Furan-2-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The double bond in the acrylic acid moiety can be reduced to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: 2-Furanone derivatives.
Reduction: 3-(2-Furanyl)-3-methylpropanoic acid.
Substitution: Halogenated furan derivatives.
Aplicaciones Científicas De Investigación
3-(Furan-2-yl)but-2-enoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials derived from furan-based chemicals
Mecanismo De Acción
The mechanism of action of 3-(Furan-2-yl)but-2-enoic acid involves its interaction with various molecular targets. The furan ring can undergo electrophilic substitution reactions, while the acrylic acid moiety can participate in Michael addition reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
- 2-Furanacrylic acid
- 3-(2-Furanyl)propanoic acid
- 2-Furylacrylic acid
Comparison: 3-(Furan-2-yl)but-2-enoic acid is unique due to the presence of a methyl group on the acrylic acid moiety, which can influence its reactivity and biological activity. Compared to 2-furanacrylic acid, it has a different substitution pattern, leading to distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H8O3 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
3-(furan-2-yl)but-2-enoic acid |
InChI |
InChI=1S/C8H8O3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3,(H,9,10) |
Clave InChI |
PWSGIAZISDWKNV-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)O)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



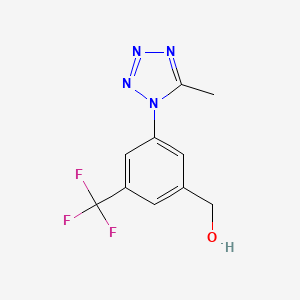

![N-[5-bromo-2-(methylamino)pyridin-3-yl]methanesulfonamide](/img/structure/B8412959.png)
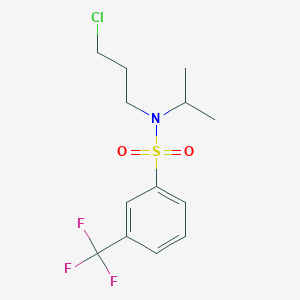



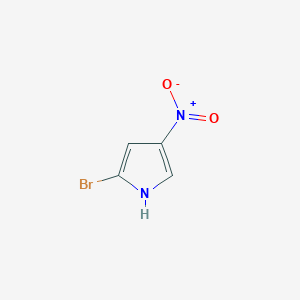
![4-[(2-tert-Butoxycarbonylethylamino)methyl]benzoic acid](/img/structure/B8413004.png)
